molecular formula C12H10Cl2O2 B1297663 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione CAS No. 55579-70-9

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione

Cat. No. B1297663
CAS RN: 55579-70-9
M. Wt: 257.11 g/mol
InChI Key: YZKLUEWQADEGKP-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H10Cl2O2 . It is a derivative of cyclohexane-1,3-dione, which is a 1,3-diketone .

Scientific Research Applications

Synthesis of Heterocycles and Natural Products

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione and its derivatives play a crucial role in the synthesis of a variety of value-added organic molecules. These include six-membered oxygen-containing heterocycles which are intermediate for the synthesis of numerous natural products and bioactive molecules. Such molecules exhibit a wide range of biological activities, including anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties (Sharma, Kumar, & Das, 2020).

Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing various synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, and 1,4-dihydropyridine. These compounds demonstrate a diverse range of biological activities, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer effects (Sharma, Kumar, & Das, 2021).

Michael Reaction and Intermediate for Spiro Compounds

Michael 1:1 adducts synthesized from cyclohexane-1,3-dione derivatives are important intermediates in the formation of spiro and spiroketal compounds. These adducts, formed through the Michael reaction, facilitate the efficient synthesis of spiro [5.5] undecane compounds via intramolecular cyclization (Hossain et al., 2020).

Stabilizer for Double Base Propellant

5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, is used as a stabilizer for double-base propellant. It has shown effectiveness in stability tests, suggesting its potential in propellant formulations (Soliman & El-damaty, 1984).

Antimicrobial and Breast Cancer Activity

Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial and breast cancer activities. These studies involve both in silicoand in vitro assessments, demonstrating significant activity against bacterial proteins and breast cancer proteins. Such derivatives, synthesized based on the Michael addition reaction, show potential as effective agents in treating microbial infections and breast cancer (Chinnamanayakar et al., 2019).

Synthesis of Functionalized Organic and Heterocyclic Compounds

The synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione demonstrates the utility of cyclohexane-1,3-dione derivatives in creating highly functionalized oxygen-rich reactive intermediates. These intermediates are valuable in the synthesis of organic and heterocyclic compounds containing fluorine, highlighting their significance in chemical synthesis (Obi & Okoro, 2016).

Facilitating Corrosion Inhibitors

In the context of corrosion inhibition, 1,8-dioxooctahydroxanthene derivatives, prepared from cyclohexane-1,3-dione, have been investigated for their efficacy in protecting mild steel in hydrochloric acid solution. These compounds, synthesized through an environmentally friendly method, demonstrated high efficiency and potential as corrosion inhibitors (Maleki et al., 2016).

properties

IUPAC Name

5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKLUEWQADEGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344750
Record name 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione

CAS RN

55579-70-9
Record name 5-(2,4-Dichlorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.3 g of sodium in 200 ml of ethanol is added 15.7 g of diethylmalonate followed by a suspension of 20 g of 1-(2,4-dichlorophenyl)-1-butene-3-one in 100 ml ethanol. The mixture is heated under reflux for 2 hrs and then concentrated to dryness in vacuo. The solid is partitioned between 200 ml water and 200 ml ether. The ether layer is discarded and 20 ml 50% NaOH is added to the aqueous layer which is heated under reflux for 2 hrs. The mixture is filtered and the filtrate is made strongly acidic pH <2 with concentrated sulfuric acid. The mixture is heated on a steam bath for 2 hrs. The resulting solid is collected, pulverized and suspended in 500 ml of 10N sulfuric acid and heated on a steam bath for 2 hrs and cooled to 0° C. The solid is collected, washed with water and recrystallized from a mixture of dimethylformamide and ethyl acetate. Drying in vacuo at 80° C. for 6 hrs gives 5-(2,4-dichlorophenyl)cyclohexane-1,3dione; mp 192°-196° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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